molecular formula C14H12O2S B6593355 Phenyl styryl sulfone CAS No. 5418-11-1

Phenyl styryl sulfone

Cat. No.: B6593355
CAS No.: 5418-11-1
M. Wt: 244.31 g/mol
InChI Key: DNMCCXFLTURVLK-VAWYXSNFSA-N
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Description

Phenyl styryl sulfone is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Phenyl trans-styryl sulfone plays a significant role in biochemical reactions, particularly as a vinyl sulfone drug. It has been employed in selective kidney disease mediums for bacterial growth . The compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been shown to bind to metal ions and generate reactive radicals in the presence of formamide, which can polymerize styrene and other monomers . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

Phenyl trans-styryl sulfone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used as a building block for proteomics research, indicating its role in studying protein interactions and functions . The compound’s ability to generate reactive radicals can affect cellular redox states and signaling pathways, potentially leading to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, Phenyl trans-styryl sulfone exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For example, it has been used in electrochemical oxidative α-C (sp3)–H functionalization of tertiary amines, where it participates in radical vinylation reactions . The compound’s ability to form reactive intermediates, such as α-amino radical cations and iminium cations, underscores its role in complex biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl trans-styryl sulfone can change over time due to its stability and degradation. The compound is known for its high thermal stability and resistance to oxidation . Long-term studies have shown that it maintains its activity and function in various experimental conditions, making it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of Phenyl trans-styryl sulfone vary with different dosages in animal models. At therapeutic doses, the compound has shown efficacy in preclinical disease models without significant side effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

Phenyl trans-styryl sulfone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s ability to generate reactive radicals can influence metabolic processes, such as oxidative phosphorylation and glycolysis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Phenyl trans-styryl sulfone is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

Phenyl trans-styryl sulfone’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is essential for its role in cellular processes and biochemical reactions.

Properties

IUPAC Name

[(E)-2-(benzenesulfonyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMCCXFLTURVLK-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16212-06-9, 5418-11-1
Record name (E)-(2-Phenylethenyl)sulphonylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl styryl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl styryl sulfone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Phenyl trans-Styryl Sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Phenyl trans-styryl sulfone participate in photoredox reactions?

A2: Yes, recent research has shown that Phenyl trans-styryl sulfone can act as an electrophilic substrate in photoredox-catalyzed C-C coupling reactions. For instance, it readily reacts with 1-phenylpyrrolidine in the presence of visible-light-absorbing CdS quantum dots (QDs). This reaction proceeds without needing sacrificial reagents or co-catalysts, highlighting the potential of phenyl trans-styryl sulfone in sustainable photoredox catalysis. []

Q2: How does the structure of the ligand shell on quantum dots affect the reaction with Phenyl trans-styryl sulfone?

A3: Studies using CdS QDs have revealed that the composition of the QD ligand shell can significantly influence the rate of photocatalytic C-C coupling with Phenyl trans-styryl sulfone. Specifically, creating mixed monolayers of oleate and octylphosphonate on the QD surface enhances both the reaction rate and energy efficiency. This improvement is attributed to facilitated hole-transfer kinetics resulting from the disordered ligand shell. []

Q3: Can Phenyl trans-styryl sulfone be used to study radical reactions?

A4: Yes, Phenyl trans-styryl sulfone's double bond can readily react with carbon-centered radicals. This property has proven valuable in understanding the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Electrochemical mass spectrometry studies showed that an α-amino C(sp3) radical, generated from a tertiary amine, adds to the double bond of Phenyl trans-styryl sulfone. This addition generates another C(sp3) radical, ultimately leading to vinylation. This study highlights the role of Phenyl trans-styryl sulfone as a mechanistic probe in radical chemistry. []

Q4: How do hydroperoxides react with Phenyl trans-styryl sulfone?

A5: While simpler aryl(vinyl)sulfones readily undergo base-catalyzed addition reactions with hydroperoxides, Phenyl trans-styryl sulfone (with a phenyl substituent on the double bond) requires more drastic conditions to react. [] This difference in reactivity highlights the influence of steric hindrance on the reactivity of the double bond in Phenyl trans-styryl sulfone.

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